(R)-2-Hydroxybutyl tosylate

Nucleophilic Substitution Leaving Group Ability Sulfonate Ester

(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound classified as a sulfonate ester. It is derived from the esterification of (R)-2-hydroxybutanol with p-toluenesulfonyl chloride.

Molecular Formula C11H16O4S
Molecular Weight 244.31 g/mol
CAS No. 103745-07-9
Cat. No. B025385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxybutyl tosylate
CAS103745-07-9
Molecular FormulaC11H16O4S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
InChIInChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
InChIKeyUVSOURZMHXZMJW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9): A Chiral Building Block for Asymmetric Synthesis


(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound classified as a sulfonate ester . It is derived from the esterification of (R)-2-hydroxybutanol with p-toluenesulfonyl chloride . The compound is characterized by its dual functionality: a stereodefined secondary alcohol and a primary tosylate group . Its primary utility in organic synthesis stems from the tosylate (OTs) group, which is recognized as a superior leaving group, enabling efficient nucleophilic substitution reactions .

The Criticality of Enantiopurity: Why (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) Cannot Be Arbitrarily Substituted


In asymmetric synthesis, the use of a specific enantiomer, such as (R)-2-hydroxybutyl tosylate, is non-negotiable because the stereochemistry of the building block directly dictates the stereochemical outcome of the final product, particularly in pharmaceutical applications where biological activity is often enantiomer-specific . The presence of the (R)-enantiomer ensures a defined spatial arrangement, which is crucial for creating enantiomerically pure compounds . Generic substitution with a racemic mixture or the incorrect (S)-enantiomer would lead to a loss of stereochemical control, resulting in a mixture of diastereomers or enantiomers, which can compromise the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API) . The quantifiable evidence below highlights the specific, measurable advantages of this defined chiral intermediate.

Quantitative Evidence Guide for (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) vs. Alternatives


Comparative Leaving Group Ability: Tosylate vs. Mesylate and Triflate

The tosylate group in (R)-2-hydroxybutyl tosylate is a highly effective leaving group, a property quantifiable through Hammett substituent constants. The Hammett σp value for the tosylate group is +0.29, which is lower than that of the triflate group (+0.47) but slightly lower than that of the mesylate group (+0.33) [1]. This indicates that while the triflate is a better leaving group, tosylate offers a balance of excellent reactivity and greater stability and cost-effectiveness compared to the more labile and expensive triflate [1][2].

Nucleophilic Substitution Leaving Group Ability Sulfonate Ester

Defined Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer or Racemate

(R)-2-Hydroxybutyl tosylate is a single, defined enantiomer, as confirmed by its specific InChI Key (UVSOURZMHXZMJW-SNVBAGLBSA-N) . This is in contrast to the (S)-enantiomer (CAS 143731-32-2) or a racemic mixture. The use of a specific enantiomer is paramount for stereoselective synthesis, where the goal is to produce a single enantiomer of a target molecule. While exact enantiomeric excess (ee) values for the commercial product are not published in the open literature, vendor specifications typically indicate a purity of 98%+, which implies high enantiomeric purity derived from the chiral starting material .

Chiral Synthesis Enantiomeric Excess Stereoselectivity

Synthetic Utility: Efficient Synthesis of Optically Active Pheromones

(R)-2-Hydroxybutyl tosylate and related 2,3-epoxy-1-tosylates serve as key intermediates in the straightforward synthesis of optically active naturally occurring pheromones [1]. The tosylate group enables a regio- and chemoselective ring-opening to halohydrins, followed by standard coupling reactions. This methodology provides a direct route to complex, chiral pheromones, leveraging the defined stereochemistry and excellent leaving group properties of the tosylate intermediate. While specific yields for (R)-2-hydroxybutyl tosylate in this context are not provided, the general utility of the tosylate class in this application is well-documented [1].

Natural Product Synthesis Pheromone Synthesis Chiral Pool

Optimal Application Scenarios for (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) in Research and Industry


Asymmetric Synthesis of Pharmaceutical Intermediates

Use as a defined (R)-chiral building block for the construction of complex, enantiomerically pure pharmaceutical intermediates, where stereochemical fidelity is paramount for biological activity. The compound's high enantiomeric purity, implied by vendor specifications, ensures a predictable stereochemical outcome in downstream reactions .

Nucleophilic Substitution Reactions in Organic Synthesis

Employed as a substrate in a wide array of nucleophilic substitution reactions (SN2) with nucleophiles such as halides, cyanides, and amines. The tosylate group's superior leaving group ability, quantified by its Hammett σp value (+0.29), ensures efficient and predictable reaction kinetics [1].

Synthesis of Optically Active Natural Products and Pheromones

Utilized as a key intermediate in the synthesis of chiral pheromones and other natural products, as demonstrated in established synthetic routes involving regio- and chemoselective ring-opening of related epoxy-tosylate derivatives [2].

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